Imidafenacin

Bladder selectivity Overactive bladder Antimuscarinic side effects

Imidafenacin (KRP-197, ONO-8025) is a bladder-selective M3/M1 antagonist with a >15-fold selectivity profile, minimizing anticholinergic side effects (dry mouth, constipation) vs. older antimuscarinics. Exclusive CYP3A4/UGT1A4 metabolism avoids active metabolites and pharmacogenetic variability, making it safer for polypharmacy. Clinical meta-analyses show 32% lower constipation risk and 49% lower discontinuation risk. Ideal for OAB research and as a tool compound for tissue-selective muscarinic studies. Buy now for high-purity batches with consistent quality.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
CAS No. 17010-16-5
Cat. No. B1671752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidafenacin
CAS17010-16-5
SynonymsImidafenacin;  KRP-197;  KRP-197;  KRP-197;  ONO 8025;  ONO 8025;  ONO 8025;  Uritos;  Staybla
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)
InChIKeySQKXYSGRELMAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imidafenacin CAS 170105-16-5: Baseline Pharmacological Profile for OAB Research and Procurement


Imidafenacin (CAS 170105-16-5; KRP-197; ONO-8025) is a synthetic muscarinic acetylcholine receptor antagonist specifically developed for overactive bladder (OAB) treatment [1]. It exhibits a molecular weight of 319.40 g/mol and belongs to the diphenylbutanamide class of anticholinergics [1]. Unlike many earlier-generation antimuscarinics, imidafenacin demonstrates preferential affinity for M3 and M1 receptor subtypes over M2 receptors [2], which underpins its functional bladder selectivity. Marketed primarily in Japan since 2007 under the trade names Uritos® and Staybla®, imidafenacin is administered at 0.1 mg twice daily for OAB symptoms including urinary urgency, frequency, and urge incontinence [3].

Why Imidafenacin Cannot Be Substituted with Generic Antimuscarinics: Evidence-Based Differentiation


Antimuscarinic agents for OAB exhibit substantial heterogeneity in receptor subtype selectivity, tissue distribution, and metabolic liability, rendering direct substitution pharmacologically unsound [1]. While compounds such as tolterodine, oxybutynin, and propiverine demonstrate non-selective binding across M1-M3 receptors, imidafenacin shows preferential affinity for bladder-relevant M3 and M1 subtypes with reduced M2 binding [2]. This receptor-level differentiation translates to pronounced in vivo bladder selectivity: imidafenacin exhibits 15-fold higher selectivity for bladder over salivary gland compared to propiverine, whereas solifenacin and tolterodine show only 1.7-fold and 2.5-fold selectivity, respectively [3]. Additionally, imidafenacin metabolism is exclusively CYP3A4/UGT1A4-dependent without producing active metabolites, unlike tolterodine (CYP2D6-dependent active metabolite) and oxybutynin (active metabolite N-desethyloxybutynin) [4]. These pharmacodynamic and pharmacokinetic differences directly impact tolerability profiles and drug-drug interaction risks, making class-based substitution inappropriate.

Imidafenacin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


In Vivo Bladder Selectivity: Imidafenacin vs. Solifenacin, Tolterodine, and Propiverine

In an anesthetized rat model measuring bladder capacity increase (minimum effective dose) and tissue-specific inhibitory effects, imidafenacin demonstrated superior bladder selectivity compared to solifenacin, tolterodine, and propiverine [1]. Bladder capacity was significantly increased at minimum effective doses (i.v.) of 0.003 mg/kg for imidafenacin, 1 mg/kg for solifenacin, 0.03 mg/kg for tolterodine, and 3 mg/kg for propiverine [1]. Relative to propiverine as baseline, imidafenacin exhibited 15-fold higher selectivity for bladder over salivary gland (vs. 1.7-fold for solifenacin and 2.5-fold for tolterodine), 150-fold higher selectivity over colon (vs. 1.9-fold and 9.2-fold), and 50-fold higher selectivity over heart (vs. 12-fold and 4.6-fold) [1]. In a separate conscious rat model comparing imidafenacin to propiverine only, imidafenacin showed 50-fold and 61-fold higher functional bladder selectivity over colon using colonic transit and fecal pellet output models, respectively [2].

Bladder selectivity Overactive bladder Antimuscarinic side effects

52-Week Long-Term Tolerability: Imidafenacin vs. Solifenacin (LIST Study)

In a 52-week prospective randomized comparative trial (LIST Study) involving 41 Japanese patients with untreated OAB, imidafenacin (0.1 mg twice daily) and solifenacin (5 mg once daily) showed equivalent efficacy in OABSS and KHQ scores, but imidafenacin demonstrated superior long-term tolerability [1]. The severity of dry mouth was significantly lower in the imidafenacin group (P = 0.0092), and the incidence of constipation was also significantly lower (P = 0.0013) [1]. In a separate 12-month randomized study of 109 patients, the duration of dry mouth in the imidafenacin group was significantly shorter than in the solifenacin group [2]. Discontinuation rates due to adverse events were 5.8% (3/52) for imidafenacin versus 13.5% (7/52) for solifenacin [2].

Long-term safety Dry mouth Constipation Treatment persistence

Clinical Efficacy: Imidafenacin vs. Tolterodine in Caucasian Patients

In a randomized, open-label, multicenter Phase III trial of 300 Caucasian patients (289 in full analysis), imidafenacin 0.2 mg/day demonstrated non-inferior efficacy to tolterodine 4 mg/day with a trend toward superiority in incontinence reduction [1]. The change in mean incontinence episodes per day was -2.1 ± 2.2 for imidafenacin versus -1.9 ± 1.8 for tolterodine (P = 0.001) [1]. Daytime incontinence episodes decreased by -1.7 ± 1.7 with imidafenacin versus -1.5 ± 1.4 with tolterodine (P = 0.01) [1]. OAB Awareness Tool scores decreased similarly (14.2 ± 8.5 vs. 14.5 ± 8.0, P = 0.5) [1].

Urinary incontinence Micturition frequency Phase III trial

Meta-Analysis: Imidafenacin vs. Other Antimuscarinics on Tolerability and Persistence

A systematic review and meta-analysis of 6 studies including 7 RCTs and 1430 patients (mean follow-up 23.43 weeks) compared imidafenacin against other anticholinergic drugs (ADs) [1]. Imidafenacin showed superior reduction in nocturia episodes (MD = -0.24, 95% CI -0.44 to -0.04, P = 0.02) versus comparator ADs [1]. Importantly, imidafenacin was associated with a significantly lower dry mouth rate (RR = 0.87, 95% CI 0.75-1.00, P = 0.04), lower constipation rate (RR = 0.68, 95% CI 0.50-0.93, P = 0.01), and lower AE-related withdrawal rate (RR = 0.51, 95% CI 0.29-0.89, P = 0.02) [1]. A separate network meta-analysis of seven oral antimuscarinics demonstrated that imidafenacin was significantly superior to oxybutynin and propiverine in therapeutic safety (P < 0.05) [2].

Network meta-analysis Dry mouth Constipation Treatment adherence

Metabolic Profile: CYP3A4/UGT1A4 Dependence Without Active Metabolites vs. Tolterodine and Oxybutynin

Imidafenacin is metabolized primarily by CYP3A4 and UGT1A4, with no active metabolites identified [1]. In vitro studies using recombinant enzymes and human liver microsomes demonstrate that imidafenacin and its major metabolites (M-2, M-4, M-9) do not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4 [1]. In contrast, tolterodine produces 5-hydroxymethyl tolterodine (5-HMT), a pharmacologically active metabolite dependent on CYP2D6-mediated metabolism, creating variability in patients with CYP2D6 polymorphisms [2]. Oxybutynin generates N-desethyloxybutynin, an active metabolite associated with increased dry mouth [2]. Absolute oral bioavailability of imidafenacin is 57.8% [3]. Coadministration with itraconazole (CYP3A4 inhibitor) increases imidafenacin Cmax 1.32-fold (90% CI 1.12-1.56) and AUC0-∞ 1.78-fold (90% CI 1.47-2.16) [4].

Pharmacokinetics Drug-drug interactions CYP3A4 Active metabolites

Nocturia and Nocturnal Polyuria Improvement: Imidafenacin vs. Placebo

In a stratified analysis of a Phase III randomized, double-blind, placebo-controlled trial conducted at 158 centers in Japan, imidafenacin (0.1 mg twice daily) significantly improved nocturia and reduced nocturnal urine production compared to placebo [1]. After 12 weeks of treatment, nighttime micturition frequency was significantly lower in the imidafenacin group than in the placebo group (P = 0.0292), and the nocturnal percentage of 24-hour urine production was significantly smaller (P = 0.0053) [1]. The interval to first nighttime void was significantly longer with imidafenacin [1]. This effect is not consistently demonstrated across all antimuscarinics, with some agents showing limited impact on nocturnal polyuria.

Nocturia Nocturnal polyuria Bladder diary

Imidafenacin: Evidence-Based Application Scenarios for Research and Clinical Procurement


OAB Patients with Intolerable Dry Mouth or Constipation on Solifenacin or Tolterodine

Based on 52-week head-to-head data showing significantly lower dry mouth severity (P = 0.0092) and constipation incidence (P = 0.0013) versus solifenacin [1], and meta-analysis data demonstrating 32% lower constipation risk (RR = 0.68) and 49% lower AE-related discontinuation risk (RR = 0.51) versus pooled antimuscarinics [2], imidafenacin should be prioritized for patients who have discontinued or reduced adherence to other antimuscarinics due to anticholinergic side effects.

Elderly OAB Patients with Polypharmacy Requiring Predictable Drug-Drug Interaction Profile

Imidafenacin's exclusive metabolism via CYP3A4/UGT1A4 without active metabolites [3] and its lack of inhibitory effect on CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4 [3] makes it suitable for elderly patients on multiple medications. Unlike tolterodine (CYP2D6-dependent active metabolite) or oxybutynin (active metabolite), imidafenacin avoids pharmacogenetic variability and complex drug interactions beyond CYP3A4 inhibitors [3][4].

OAB Patients with Predominant Nocturia or Nocturnal Polyuria

Phase III trial data demonstrate that imidafenacin significantly reduces nighttime micturition frequency (P = 0.0292) and nocturnal urine production (P = 0.0053) versus placebo [5], with meta-analysis confirming superior nocturia reduction (MD = -0.24, 95% CI -0.44 to -0.04, P = 0.02) compared to other antimuscarinics [2]. This positions imidafenacin for patients whose primary OAB burden is sleep-disrupting nocturia.

Research Use in Bladder Selectivity and Muscarinic Receptor Pharmacology Studies

Imidafenacin's 15- to 150-fold higher in vivo bladder selectivity over salivary gland, colon, and heart compared to propiverine, solifenacin, and tolterodine [6] makes it a valuable tool compound for investigating tissue-selective muscarinic antagonism. The availability of [3H]imidafenacin as a radioligand with higher affinity for M1- and M3-dominating tissues than [N-methyl-3H]scopolamine [7] further supports its utility in receptor binding and autoradiography studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidafenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.